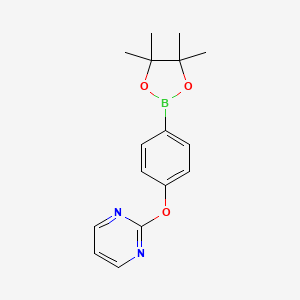![molecular formula C10H10O4 B3126002 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮 CAS No. 330555-87-8](/img/structure/B3126002.png)
7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮
描述
The compound “7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a derivative of 4H-benzo[d][1,3]dioxin-4-one . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which includes “7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters (both mono- and disubstituted) mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of “7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is similar to that of its parent compound, 4H-benzo[d][1,3]dioxin-4-one . It has two methyl groups and one hydroxyl group replacing the hydrogen atom on the 4H-benzo[d][1,3]dioxin-4-one configuration .Physical And Chemical Properties Analysis
“7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a solid substance at room temperature . Its molecular weight is 194.19 .科学研究应用
简便合成
研究表明,7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮及其衍生物可以在温和的反应条件下合成,显示出制备各种有机化合物的潜力。例如,Katritzky 等人 (2005) 展示了通过烷基化和环化过程合成 2,2-二甲基-6-(2-氧代烷基)-1,3-二噁英-4-酮和相应的 6-取代 4-羟基-2-吡喃酮 (Katritzky 等,2005)。
抗氧化活性
Abd-Almonuim 等人 (2020) 的一项研究强调了衍生自 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮的化合物的抗氧化特性。他们合成并表征了一种香豆素取代的化合物,该化合物表现出很高的抗氧化活性,与维生素 C 相当 (Abd-Almonuim 等,2020)。
嗅觉特性
Kraft 等人 (2010) 探索了与 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮相关的化合物的合成和嗅觉特性。他们合成了具有强烈的海洋和辛辣香草味衍生物,提供了对香料化学的见解 (Kraft 等,2010)。
聚合物中的光诱导交联
Kumbaraci 等人 (2007) 的研究证明了 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮在光诱导聚合物交联中的应用。他们的研究表明,在辐照下,带有侧羟基的聚合物可以在二苯二噁英酮衍生物的存在下进行交联,突出了在材料科学中的潜在应用 (Kumbaraci 等,2007)。
农业中的化感物质
Macias 等人 (2006) 研究了从禾本科分离和合成与 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮相关的化感物质。这些化合物表现出各种生物学特性,如植物毒性、抗菌和杀虫作用,表明了潜在的农学用途 (Macias 等,2006)。
药物化学合成
Zhang 等人 (2011) 开发了一种高效的合成路线,用于合成 7-(2-羧乙基)-1,3-二氢-1-羟基-2,1-苯并硼氧杂卓,这是一种含硼的抗疟疾剂,使用与 7-羟基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮结构类似的化合物。这项研究强调了此类化合物在新药开发中的相关性 (Zhang 等,2011)。
属性
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILLXGWBMSIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
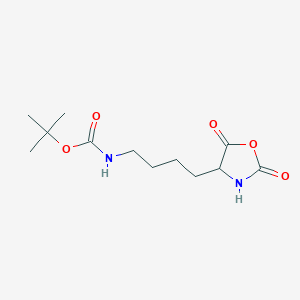
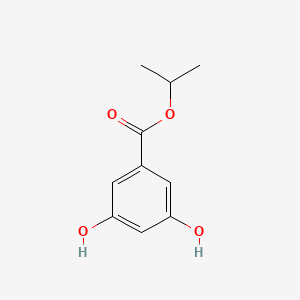

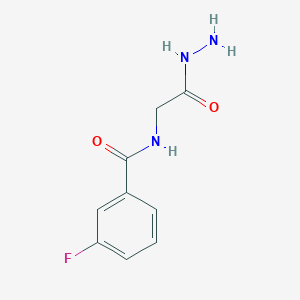
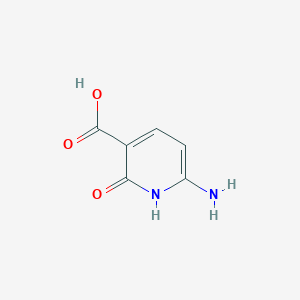

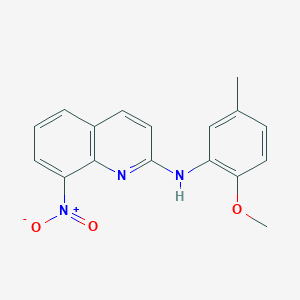


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
